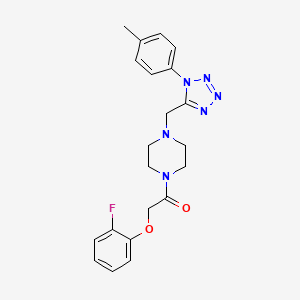

2-(2-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

2-(2-Fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound featuring a piperazine core linked to a p-tolyl-substituted tetrazole moiety via a methylene bridge, with a 2-fluorophenoxy group attached to the ethanone backbone. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions, often involving intermediates such as α-halogenated ketones and tetrazole-thiols under basic conditions .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O2/c1-16-6-8-17(9-7-16)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-30-19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVXNUAPIJXPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, focusing particularly on its antimicrobial properties.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route can be summarized as follows:

- Formation of Tetrazole Derivative : The initial step involves the preparation of a tetrazole ring through the reaction of p-tolyl hydrazine with sodium azide and a suitable carbonyl compound.

- Piperazine Introduction : The resulting tetrazole derivative is then reacted with piperazine derivatives to introduce the piperazine moiety.

- Final Modification : The final structure is obtained by introducing the 2-fluorophenoxy group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, a series of related compounds were evaluated for their antibacterial and antifungal activities against various strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 25 | E. coli | 6.25 µg/mL |

| 27 | S. aureus | 12.5 µg/mL |

| 28 | C. albicans | 6.25 µg/mL |

These results indicate that certain derivatives exhibit significant antimicrobial activity, comparable to established antibiotics like Ciprofloxacin and antifungal agents like Fluconazole .

The antimicrobial mechanism of action for tetrazole-containing compounds often involves interference with bacterial cell wall synthesis or disruption of cellular membrane integrity. The presence of the piperazine and fluorophenoxy groups may enhance lipophilicity, allowing better penetration into bacterial cells .

Case Studies

Several case studies have been documented regarding the efficacy of tetrazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving a series of tetrazole-piperazine derivatives demonstrated that compounds with specific substitutions exhibited enhanced activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli.

- Antifungal Activity Assessment : In another investigation, the antifungal activity against Candida albicans showed promising results, suggesting that these derivatives could be developed into effective antifungal agents .

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests multiple pharmacological activities, primarily due to the presence of piperazine and tetrazole moieties, which are known for their biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of compounds featuring the tetrazole structure exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant anticonvulsant activity in various models, suggesting that the tetrazole ring may play a crucial role in this effect . The specific interactions with benzodiazepine receptors have been noted, indicating a potential mechanism for anticonvulsant action.

Analgesic Effects

The analgesic properties of similar piperazine-based compounds have been documented extensively. A study synthesized various piperazine derivatives and evaluated their analgesic effects, finding notable efficacy in pain relief models . The compound may share similar pathways or mechanisms of action due to its structural components.

Antimicrobial Activity

The piperazine and tetrazole groups are also associated with antimicrobial properties. A recent investigation into piperazine-benzofuran hybrids demonstrated significant inhibitory activity against Mycobacterium tuberculosis, suggesting that modifications to the piperazine structure could enhance antimicrobial efficacy . This opens avenues for exploring the compound's potential against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profiles of compounds like 2-(2-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone. The presence of specific functional groups can significantly influence biological activity:

| Functional Group | Role in Activity |

|---|---|

| Piperazine | Enhances receptor binding and bioavailability |

| Tetrazole | Contributes to anticonvulsant and analgesic properties |

| Fluorophenoxy | Increases lipophilicity, aiding in CNS penetration |

Case Studies

Several case studies highlight the efficacy of compounds with similar structures:

- Synthesis and Evaluation of Piperazine Derivatives :

- Anticonvulsant Screening :

Comparison with Similar Compounds

2-(4-Allylpiperazin-1-yl)-1-(1-Aryl-1H-tetrazol-5-yl)ethanones (Series 13a–g)

These derivatives (e.g., 13a ) feature an allyl-substituted piperazine and aryl-tetrazole groups. Key differences from the target compound include:

- Substituent on Piperazine : Allyl vs. the target’s unsubstituted piperazine.

- Ethanone Backbone: Lacks the 2-fluorophenoxy group, instead having a simple ethanone linkage.

Physicochemical Properties :

2-((1-Substituted Phenyl-1H-Tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanones (Series 7a–x)

These compounds (e.g., 7e , 7f , 7p ) incorporate a sulfonyl group on piperazine and a thioether linkage to tetrazole. Key distinctions from the target compound include:

- Linkage : Thioether (C–S) vs. the target’s ether (C–O) group.

Physicochemical Properties :

- Higher melting points (123–177°C) compared to non-sulfonylated derivatives, suggesting increased crystallinity .

Substituted Piperazine-Tetrazole Derivatives with Heterocyclic Moieties

1-(4-{[1-(4-Fluorophenyl)-1H-Tetrazol-5-yl]methyl}piperazin-1-yl)-2-(2-Thienyl)ethanone

This analog replaces the 2-fluorophenoxy group with a thienyl moiety. Key differences:

- Heterocycle: Thienyl (electron-rich) vs. phenoxy (electron-deficient due to fluorine).

4-[(2-Fluorophenyl)[1-(Tetrahydro-2-Furanylmethyl)-1H-Tetrazol-5-yl]methyl]-1-Piperazinyl)(2-Furyl)methanone

This compound introduces a furyl group and tetrahydrofuran substitution. Key features:

- Solubility : The tetrahydrofuran moiety may improve aqueous solubility compared to purely aromatic analogs .

Structural and Functional Implications

Impact of Fluorine Substituents

The 2-fluorophenoxy group in the target compound likely enhances:

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life.

- Binding Affinity : Electron-withdrawing effects may strengthen interactions with hydrophobic enzyme pockets.

By contrast, non-fluorinated analogs (e.g., 13a–g) show reduced activity against drug-resistant strains, highlighting fluorine’s role in optimizing efficacy .

Role of Piperazine and Tetrazole Moieties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.